N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
This compound features a hybrid heterocyclic architecture combining a 1,2,4-triazolo[4,3-a]pyrazine core with a 5-methyl-1-phenylpyrazole moiety linked via a methylene bridge and a carboxamide group.
Properties
IUPAC Name |
5-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-11-13(9-20-24(11)12-5-3-2-4-6-12)16(25)19-10-14-21-22-15-17(26)18-7-8-23(14)15/h2-9H,10H2,1H3,(H,18,26)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCZFJJGKLEVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo-fused pyrazines, have been reported to inhibit c-met protein kinase
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling. By inhibiting these enzymes, the compound could potentially disrupt cell signaling pathways, leading to various downstream effects.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a triazolo-pyrazine core and a pyrazole moiety . Its molecular formula is , with a molecular weight of approximately 328.34 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and potential biological interactions.
1. Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | A549 | 26 | Inhibits cell proliferation |
| N-(substituted pyrazole) | Hep-2 | 17.82 | Cytotoxic effects |
Studies have shown that derivatives of pyrazole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Neurokinin Receptor Antagonism
The compound is suggested to act as a selective antagonist of the neurokinin-3 receptor , which is implicated in pain modulation and emotional regulation. Antagonism at this receptor may provide therapeutic benefits in treating anxiety and depression .
3. Inhibition of Renin
There is evidence that compounds related to this structure may also inhibit human renin, an enzyme crucial for blood pressure regulation. This suggests potential applications in treating hypertension and related cardiovascular diseases .
Case Study: Anticancer Activity
A study by Bouabdallah et al. explored the anticancer effects of various pyrazole derivatives on different cancer cell lines, including MCF7 (breast cancer) and P815 (mastocytoma). The results indicated that certain derivatives exhibited IC values as low as 3.25 mg/mL against Hep-2 cells, demonstrating significant cytotoxicity .
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways associated with cell survival and apoptosis. For instance, compounds targeting the Aurora-A kinase have shown promise in inhibiting cancer cell proliferation through specific kinase inhibition .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyrazine Core : This involves cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of Hydroxyl Groups : Hydroxylation can be achieved using oxidizing agents.
- Final Coupling Reactions : The final product is obtained through coupling reactions with carboxamide derivatives.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula (Example) | Synthesis Method |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-a]pyrazine + pyrazole | 8-hydroxy, 5-methylphenyl, carboxamide | Likely C19H17N7O2 | Carbodiimide coupling (inferred) |
| 1-((1S,2R,4S)-4-(3-Cyclopropyl-1H-triazol-1-yl)-2-ethylcyclopentyl)-6H-pyrrolo-triazolopyrazine | Triazolo[4,3-a]pyrazine + pyrrolo | Cyclopropyl, trifluoroethyl | C22H24F3N9O (analog) | Multi-step coupling/deprotection |
| N-Benzyl-N-hydroxy-1-aryl-5-phenylpyrazole-3-carboxamide | Pyrazole | Benzyl-hydroxylamine | C20H18N3O2 (example) | EDCI/HOBt-mediated coupling |
| 1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole | Pyrazole + triazole | 4-Nitrophenyl, phenyl | C18H14N6O2 | CuAAC reaction |
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely parallels ’s carbodiimide coupling, while triazolopyrazine cores () require advanced cyclization and deprotection steps.
- Physicochemical Properties : The 8-hydroxy group may enhance aqueous solubility compared to methoxy or nitro substituents in analogs .
- Structural Optimization : Replacement of the pyrrolo extension () with a pyrazole-carboxamide could improve target selectivity or pharmacokinetics.
Q & A
Q. What are the standard synthetic routes for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step heterocyclization and functionalization. Key steps include:
- Cyclization : Refluxing precursors like pyrazole derivatives with diethyl oxalate in THF to form fused triazolo-pyrazine cores, followed by fluoroacylation (e.g., using trifluoroethyl acetate) .
- Amide coupling : Reacting activated carboxylic acids (e.g., via thionyl chloride) with amine-containing intermediates under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) to isolate the final product .
Q. Which characterization techniques are essential for confirming the structure of this compound?
Critical methods include:
- NMR spectroscopy : , , and NMR to confirm substituent positions and purity (e.g., chemical shifts for hydroxy groups at δ 10–12 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]+ peaks) .
- Elemental analysis : Matching calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .
- IR spectroscopy : Detecting functional groups like amide C=O (~1650 cm) and triazole N-H (~3240 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of triazolo-pyrazine hybrids?
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while THF improves cyclization efficiency .
- Catalysts : Copper sulfate/sodium ascorbate for click chemistry in triazole formation (e.g., 61% yield improvement) .
- Temperature control : Maintaining 50–60°C during heterocyclization minimizes side reactions .
- Reaction monitoring : TLC or HPLC to track progress and terminate reactions at >90% conversion .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?
Q. What computational methods predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like 14-α-demethylase lanosterol (PDB: 3LD6) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazine) with antifungal activity .
- ADMET prediction : SwissADME to assess solubility (LogP) and cytochrome P450 interactions .
Q. How can solubility challenges in biological assays be addressed?
- Co-solvents : Use DMSO (<5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
- Surfactants : Polysorbate-80 (0.1%) in PBS buffers for in vitro studies .
Methodological Tables
Q. Table 1. Key Characterization Parameters
| Technique | Parameters | Example Data (From Evidence) |
|---|---|---|
| -NMR | δ 8.2–8.5 ppm (triazole-H), δ 2.3 ppm (CH) | |
| ESI-MS | [M+H]+ = 518.2 (calc. 518.1) | |
| Elemental Analysis | C: 58.03%, H: 3.51%, N: 24.36% |
Q. Table 2. Computational Docking Targets
| Target Enzyme | PDB Code | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 14-α-Demethylase | 3LD6 | -9.2 | |
| Cytochrome P450 3A4 | 4D75 | -7.8 |
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across similar derivatives?
Q. What strategies improve regioselectivity in triazolo-pyrazine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
